3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine

Description

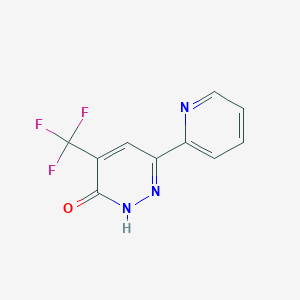

3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine (CAS: 866474-37-5) is a heterocyclic compound with the molecular formula C₁₀H₆F₃N₃O and a molecular weight of 241.17 g/mol . Its structure features a pyridazine core substituted with a hydroxyl group at position 3, a trifluoromethyl group at position 4, and a 2-pyridinyl moiety at position 4. Key synonyms include MFCD08447538 and AKOS025213242 .

Properties

IUPAC Name |

3-pyridin-2-yl-5-(trifluoromethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O/c11-10(12,13)6-5-8(15-16-9(6)17)7-3-1-2-4-14-7/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZDERTYFQOIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701211324 | |

| Record name | 6-(2-Pyridinyl)-4-(trifluoromethyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866474-37-5 | |

| Record name | 6-(2-Pyridinyl)-4-(trifluoromethyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866474-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Pyridinyl)-4-(trifluoromethyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine typically involves the reaction of 2-chloropyridine with hydrazine hydrate to form 2-pyridylhydrazine. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group. The final step involves cyclization to form the pyridazine ring and introduction of the hydroxyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The pyridazine ring can be reduced under specific conditions.

Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 3-oxo-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine.

Reduction: Formation of this compound derivatives with reduced pyridazine rings.

Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine can be contextualized by comparing it to pyridazine derivatives with analogous substituents. Below is a detailed analysis:

Substituent Variations at Position 6

a) 3-Hydroxy-6-methyl-4-(trifluoromethyl)pyridazine

- Molecular Formula : C₆H₅F₃N₂O

- Molecular Weight : 182.11 g/mol

- Key Differences : Replacement of the 2-pyridinyl group with a methyl group reduces molecular complexity and polarity. The methyl group lacks the aromatic conjugation and hydrogen-bonding capacity of pyridinyl, leading to lower thermal stability (melting point >140°C via sublimation) .

b) 3-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)pyridazine

- Molecular Formula : C₉H₅F₃N₂OS

- Molecular Weight : 246.21 g/mol

- Key Differences : Substitution with a thienyl group introduces sulfur, enhancing electron-richness and altering solubility. This compound has a melting point of 193°C , lower than the pyridinyl analog (198–200°C), likely due to reduced intermolecular π-π stacking .

c) 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine

Substituent Variations at Position 3

a) 3-Methoxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine

- Such modifications are critical in drug design to modulate membrane permeability .

Substituent Variations at Position 4

a) 3-Hydroxy-6-(2-pyridinyl)-4-methylpyridazine

Comparative Physicochemical Properties

Biological Activity

3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Name: this compound

- Molecular Formula: C10H6F3N3O

- Molecular Weight: 241.17 g/mol

- CAS Number: 866474-37-5

The compound features a pyridazine ring with a hydroxyl group and a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of 2-Pyridylhydrazine: Reaction of 2-chloropyridine with hydrazine hydrate.

- Introduction of Trifluoromethyl Group: Reaction with trifluoroacetic anhydride.

- Cyclization and Hydroxylation: Final cyclization to form the pyridazine ring and introduction of the hydroxyl group.

These synthetic routes can be optimized for yield and purity using continuous flow reactors or automated synthesis platforms .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds, enhancing its affinity for biological molecules, while the trifluoromethyl group increases lipophilicity, facilitating membrane permeability.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. For instance, it has been evaluated against several cancer cell lines, showing significant inhibitory effects:

| Cell Line | Compound | IC50 (μg/mL) | Time (h) |

|---|---|---|---|

| KYSE70 | 4c | 0.655 | 48 |

| KYSE150 | 4c | 0.888 | 24 |

In a study focusing on furan-pyridine derivatives, compounds similar to this compound demonstrated up to 99% inhibition of cancer cell growth at specific concentrations .

Other Biological Activities

Beyond anticancer effects, this compound has been explored for:

- Anti-inflammatory properties : It may modulate inflammatory pathways through its interactions with specific cellular targets.

- Potential as a ligand : Investigated in biochemical assays for its ability to bind to various receptors, influencing signaling pathways .

Case Studies

- Antitumor Mechanisms : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer types. The mechanisms include inducing apoptosis and inhibiting cell cycle progression.

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the trifluoromethyl group can enhance biological activity. A systematic SAR study revealed that certain substitutions led to improved potency against specific targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine, and what analytical techniques are used to confirm its structure?

- Methodological Answer : Synthesis often involves condensation of pyridazine precursors with trifluoromethyl-containing reagents. For instance, coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridazines and 2-pyridinylboronic acids are employed. The hydroxyl group is introduced via hydrolysis of protected intermediates (e.g., methoxy or acetyl groups). Structural validation uses 1H/19F NMR to confirm substitution patterns and trifluoromethyl presence. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while IR spectroscopy identifies hydroxyl stretching (~3200 cm⁻¹). Melting point analysis (e.g., 198–200°C for the pure compound) and elemental analysis further verify purity .

Q. What spectroscopic features distinguish this compound from its analogs?

- Methodological Answer : The compound exhibits a downfield-shifted hydroxyl proton (~12–14 ppm in DMSO-d6) in 1H NMR due to hydrogen bonding. The trifluoromethyl group shows a characteristic triplet in 19F NMR at ~-60 ppm. In UV-Vis, absorption bands near 270–290 nm arise from π→π* transitions in the pyridazine and pyridinyl rings. Comparative analysis with analogs (e.g., 3-hydroxy-6-phenyl derivatives) reveals distinct shifts in λmax due to electronic effects of the pyridinyl substituent .

Advanced Research Questions

Q. How do substituents on the pyridazine core influence the compound’s tautomeric equilibria and reactivity?

- Methodological Answer : The hydroxyl group at position 3 participates in keto-enol tautomerism, stabilized by conjugation with the pyridazine ring. Electron-withdrawing groups (e.g., trifluoromethyl) shift equilibrium toward the keto form, enhancing acidity (pKa ~5–7). Substituent effects are quantified via pH-dependent UV-Vis titrations (e.g., in 0.1 M phosphate buffers) and DFT calculations (e.g., Gibbs energy differences between tautomers). Reactivity studies under nucleophilic conditions (e.g., alkylation with iodomethane) show regioselectivity influenced by the pyridinyl ring’s electron-donating nature .

Q. What strategies optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer : Yield optimization involves catalyst screening (e.g., Pd(PPh3)4 vs. XPhos Pd G3) for coupling steps and solvent selection (e.g., DMF vs. THF). Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h at 120°C). Scalability is enhanced via flow chemistry, where intermediates like 6-chloro-4-(trifluoromethyl)pyridazine are continuously reacted with 2-pyridinylzinc bromide. Purity is maintained using recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How does the compound interact with biological targets, and what computational models predict its binding affinity?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal interactions with enzymes like kinases or phosphatases. The pyridinyl ring engages in π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets), while the hydroxyl group forms hydrogen bonds with catalytic sites. Free energy perturbation (FEP) calculations predict modifications (e.g., replacing trifluoromethyl with cyano) to improve binding ΔG by ~2 kcal/mol. Experimental validation uses SPR (surface plasmon resonance) to measure KD values in nM ranges .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.